molecular formula C9H16O3 B1313882 Ethyl 4-oxoheptanoate CAS No. 14369-94-9

Ethyl 4-oxoheptanoate

Cat. No.: B1313882
CAS No.: 14369-94-9
M. Wt: 172.22 g/mol
InChI Key: UEHFASAMWCNVSV-UHFFFAOYSA-N
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Description

Ethyl 4-oxoheptanoate (CAS 14369-94-9) is a keto ester with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.23 g/mol . It is characterized by a seven-carbon chain with a ketone group at the fourth position and an ethyl ester functional group. This compound is primarily used in research and development, particularly in organic synthesis and material science. Its safety profile includes flammability, health hazards (e.g., irritation upon inhalation or skin contact), and environmental risks to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxoheptanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with 1-bromo-3-pentanone in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, followed by esterification to yield this compound.

Another method involves the Grignard reaction, where 1-bromo-5-chloropentane reacts with magnesium to form a Grignard reagent. This reagent then reacts with diethyl oxalate to produce this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale esterification processes. These processes typically involve the reaction of heptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxoheptanoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Heptanoic acid.

    Reduction: 4-hydroxyheptanoate.

    Substitution: Ethyl 4-aminoheptanoate or ethyl 4-thioheptanoate.

Scientific Research Applications

Ethyl 4-oxoheptanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving esterases and ketoreductases.

    Medicine: this compound is investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive molecules.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-oxoheptanoate involves its interaction with various molecular targets and pathways. In enzymatic reactions, the compound acts as a substrate for esterases and ketoreductases, which catalyze the hydrolysis of the ester bond and the reduction of the ketone group, respectively. These reactions are essential for the metabolism and biotransformation of the compound in biological systems.

Comparison with Similar Compounds

The following table and analysis compare Ethyl 4-oxoheptanoate with structurally related keto esters, focusing on molecular properties, reactivity, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity (%) Key Hazards/Applications
This compound 14369-94-9 C₉H₁₆O₃ 172.23 7C chain, ketone at C4, ethyl ester 95 Flammable, aquatic toxicity, R&D use
Ethyl 4-oxopentanoate Not provided C₇H₁₂O₃ 144.17 5C chain, ketone at C4, ethyl ester Intermediate in pharmaceutical synthesis
Ethyl 3-acetyl-4-oxopentanoate 18835-02-4 C₉H₁₄O₄ 186.21 Acetyl group at C3, ketone at C4 Specialty chemical for organic reactions
Ethyl 7-(4-biphenyl)-7-oxoheptanoate 147862-41-7 C₂₁H₂₂O₃ 322.40 Biphenyl substituent at C7 95 Limited toxicity data, lab research
Ethyl 3-methyl-4-oxobutanoate 1956355-57-9 C₇H₁₂O₃ 144.17 Methyl branch at C3, ketone at C4 Potential pharmaceutical intermediate

Structural and Functional Differences

  • Chain Length and Substituents: this compound has a seven-carbon backbone, distinguishing it from shorter-chain analogs like Ethyl 4-oxopentanoate (5C) . Longer chains may enhance lipophilicity, affecting solubility and reactivity.
  • Functional Group Variations: Ethyl 3-acetyl-4-oxopentanoate contains an acetyl group at C3, increasing steric hindrance and altering reaction pathways compared to unsubstituted analogs .

Physicochemical Properties

  • Molecular Weight: this compound (172.23 g/mol) is heavier than Ethyl 4-oxopentanoate (144.17 g/mol) due to its longer carbon chain .
  • Purity: Commercially available this compound is typically 95% pure, similar to Ethyl 7-(4-biphenyl)-7-oxoheptanoate .

Biological Activity

Ethyl 4-oxoheptanoate, a compound with the molecular formula C9_9H16_16O3_3, has garnered attention in recent years for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

This compound can be synthesized through several methods, including:

  • Nucleophilic Substitution : The reaction of ethyl acetoacetate with 1-bromo-3-pentanone in the presence of sodium ethoxide.
  • Grignard Reaction : Reacting 1-bromo-5-chloropentane with magnesium to form a Grignard reagent, which then reacts with diethyl oxalate.

These synthetic routes enable the compound's use as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and metabolic pathways:

  • Enzyme Interactions : It acts as a substrate for esterases and ketoreductases, facilitating the hydrolysis of ester bonds and reduction of ketone groups. This interaction is crucial for its metabolism and biotransformation in biological systems.
  • Cellular Effects : The compound influences cellular processes by modulating enzyme activity involved in lipid metabolism. It has been shown to alter gene expression related to lipid levels, impacting overall cellular function.

Biological Activity

Research indicates that this compound exhibits several potential biological activities:

  • Antimicrobial Properties : Studies have suggested that derivatives of this compound may possess antimicrobial effects, although specific data on this compound itself is limited.
  • Anticancer Potential : Preliminary investigations into its derivatives have shown promise in anticancer applications, particularly through mechanisms involving DNA intercalation and enzyme inhibition.

Case Study 1: Enzyme-Catalyzed Reactions

A study examined the role of this compound in enzyme-catalyzed reactions involving esterases. The compound was found to significantly enhance the activity of certain esterases, leading to increased hydrolysis rates. This finding underscores its potential utility in biochemical applications where enzyme modulation is desired.

Case Study 2: Lipid Metabolism Modulation

In vitro studies demonstrated that treatment with this compound resulted in altered lipid profiles in cultured cells. Specifically, it was observed that the compound increased triglyceride accumulation while decreasing free fatty acid levels. These effects suggest a complex role in lipid metabolism that warrants further investigation.

Data Table: Biological Activity Overview

Activity TypeObservationsReferences
AntimicrobialPotential activity noted in derivatives
AnticancerPromising results through enzyme inhibition
Enzyme ModulationEnhanced esterase activity observed
Lipid MetabolismAltered lipid profiles in cell cultures

Q & A

Q. Basic: What are the validated synthetic pathways for Ethyl 4-oxoheptanoate, and how can experimental reproducibility be ensured?

Methodological Answer:
this compound is typically synthesized via esterification of 4-oxoheptanoic acid with ethanol under acid catalysis. Key steps include:

  • Reaction Optimization : Control temperature (e.g., 60–80°C) and molar ratios (acid:alcohol = 1:3) to minimize side products like diesters or ketone rearrangements .
  • Characterization : Use NMR (¹H and ¹³C) to confirm ester carbonyl (δ ~170–175 ppm) and ketone (δ ~210 ppm) groups. GC-MS can validate purity (>95% by CAS 14369-94-9 standards) .
  • Reproducibility : Document solvent purity, catalyst concentration (e.g., H₂SO₄ at 1–2 mol%), and inert atmosphere conditions (N₂/Ar) to align with Beilstein Journal guidelines for experimental reporting .

Q. Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H NMR : Look for triplet signals (δ 1.2–1.3 ppm) for the ethyl group and multiplet integration for the heptanoyl backbone .
    • IR : Confirm ester C=O stretch (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹) .
  • Chromatography :
    • GC-MS : Use a polar column (e.g., DB-WAX) with splitless injection to resolve impurities. Compare retention indices to certified reference materials .
  • Purity Validation : Cross-check with CAS 14369-94-9 specifications (95% purity) and report deviations in supplementary data .

Q. Advanced: How can contradictions in reported physicochemical properties (e.g., logP, solubility) be resolved?

Methodological Answer:
Discrepancies often arise from measurement techniques or sample purity. To address this:

Standardize Conditions : Replicate experiments under controlled humidity/temperature (e.g., logP measured via shake-flask method at 25°C) .

Comparative Analysis : Use computational tools (e.g., COSMO-RS) to predict solubility and compare with empirical data. Adjust for solvent polarity and ionic strength .

Purity Verification : Quantify impurities via HPLC-DAD and correlate with property variations. Purity <95% may skew logP by ±0.3 units .

Q. Advanced: What strategies are recommended for studying this compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow NMR to monitor reaction rates with amines/thiols. Vary nucleophile concentration (0.1–1.0 M) and track ester carbonyl depletion .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to identify transition states and activation energies. Validate with experimental Arrhenius plots .
  • Side-Reaction Mitigation : Add scavengers (e.g., molecular sieves) to sequester water and prevent hydrolysis .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Keep in airtight containers at 2–8°C, away from ignition sources (per P210 guidelines) .
  • PPE : Use nitrile gloves and fume hoods during synthesis to avoid dermal/ocular exposure.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Document incidents per EHS ethical review protocols .

Q. Advanced: How can researchers design statistically robust experiments to investigate this compound’s role in multi-step syntheses?

Methodological Answer:

  • DOE (Design of Experiments) : Apply factorial design to test variables (catalyst loading, solvent polarity). Use ANOVA (p < 0.05) to identify significant factors .
  • Error Analysis : Calculate standard deviations for yield data across triplicate runs. Report confidence intervals (95%) in supplementary materials .
  • Cross-Validation : Compare results with analogous esters (e.g., ethyl levulinate) to contextualize reactivity trends .

Q. Advanced: What methodologies are suitable for analyzing degradation products of this compound under oxidative conditions?

Methodological Answer:

  • LC-HRMS : Employ high-resolution mass spectrometry to identify degradation fragments (e.g., heptanedione via ketone oxidation) .
  • Accelerated Aging Studies : Expose samples to UV light (λ = 254 nm) and O₂ at 40°C. Monitor degradation kinetics via TGA/DSC .
  • Mechanistic Probes : Use isotopically labeled ¹⁸O-H₂O to trace hydrolysis pathways .

Properties

IUPAC Name

ethyl 4-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-3-5-8(10)6-7-9(11)12-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHFASAMWCNVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90483444
Record name ethyl 4-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14369-94-9
Record name ethyl 4-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-oxoheptanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

92.8 g of diethyl 2-butyrylsuccinate and 23.5 g of boric acid were heated to 150° C. in a round flask with distillation head piece, whereby ethanol distilled off. The mixture was subsequently heated to 175° C. and stirred at this temperature for 4 hours (evolution of carbon dioxide). After completion of the reaction, the mixture was cooled to room temperature, taken up in 500 ml of hexane and washed with 150 ml of 5% (wt./vol.) sodium hydrogen carbonate solution and 100 ml of water. The aqueous phases were back-extracted with 50 ml of hexane. The combined organic phases were dried over sodium sulphate and freed from solvent on a rotary evaporator. Distillation of the resulting crude product in a high vacuum over a Vigreux column gave in the main run 58.6 g (89.6%) of ethyl 4-oxoheptanoate as a colourless liquid; b.p. 50°-56° C./0.2 Torr.
Quantity
92.8 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
89.6%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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